Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to (2-Oxo-morpholin-4-yl)-acetic acid
Prepared by the Office of the Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound (2-Oxo-morpholin-4-yl)-acetic acid. It details the molecule's fundamental properties, a robust synthesis protocol, analytical characterization, and its potential applications as a versatile building block in medicinal chemistry.
Introduction
(2-Oxo-morpholin-4-yl)-acetic acid is a heterocyclic organic compound featuring a morpholin-2-one core N-substituted with an acetic acid moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] The presence of the lactam (cyclic amide) within the morpholine ring, combined with the carboxylic acid "handle," makes this molecule a particularly valuable and versatile building block for constructing more complex molecules with potential therapeutic applications. Its structure allows for diverse chemical modifications, enabling its incorporation into a wide array of molecular architectures aimed at various biological targets.
Core Molecular Properties
The foundational attributes of (2-Oxo-morpholin-4-yl)-acetic acid are summarized below. Accurate identification through these parameters is the first step in any rigorous experimental workflow.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₄ | PubChem |
| Molecular Weight | 159.14 g/mol | PubChem |
| IUPAC Name | 2-(2-oxomorpholin-4-yl)acetic acid | PubChem |
| CAS Number | 302900-65-8 | PubChem |
| Canonical SMILES | C1COC(=O)CN1CC(=O)O | PubChem |
| InChIKey | RCYMJALINOFPDJ-UHFFFAOYSA-N | PubChem |
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2D Structure of (2-Oxo-morpholin-4-yl)-acetic acid.
Physicochemical and Computed Properties
The predicted physicochemical properties of a compound are crucial for designing experimental conditions, including solvent selection for reactions and purification, as well as for preliminary assessment of its drug-like characteristics.
| Computed Property | Value | Source |
| XLogP3 | -2.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 66.8 Ų | PubChem |
| Formal Charge | 0 | PubChem |
Table of computed properties sourced from PubChem.[2]
The highly negative XLogP3 value indicates that the molecule is very hydrophilic, suggesting good solubility in polar protic solvents like water and methanol, and poor solubility in nonpolar solvents like hexanes or diethyl ether. The multiple hydrogen bond acceptors contribute to this polarity.
Synthesis and Purification Protocol
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established principles of organic chemistry, specifically the N-alkylation of lactams.[3][4] The proposed method involves a two-step process starting from commercially available morpholin-2-one.
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Proposed two-step synthesis pathway.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl (2-oxo-morpholin-4-yl)-acetate (Intermediate)
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholin-2-one (1.0 eq).
-
Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the lactam nitrogen, forming a sodium salt. This greatly increases its nucleophilicity, which is necessary for the subsequent alkylation step as amides themselves are poor nucleophiles.[3] The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Then, add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Hydrolysis to (2-Oxo-morpholin-4-yl)-acetic acid (Final Product)
-
Setup: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidification and Extraction: Cool the mixture to 0 °C and acidify to pH ~2 with 1M HCl. The product will likely precipitate or can be extracted. Extract the aqueous layer multiple times with a suitable solvent like dichloromethane or a 9:1 mixture of chloroform:isopropanol.
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Final Steps: Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent in vacuo to yield the final product, (2-Oxo-morpholin-4-yl)-acetic acid. The product can be further purified by recrystallization if necessary.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. While experimental data is not publicly available, the expected spectroscopic signatures can be predicted based on the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methylene protons of the acetic acid group (-N-CH₂ -COOH).- Two distinct multiplets (likely triplets) for the morpholine ring protons (-CH₂ -O- and -CH₂ -C=O).- A singlet for the methylene protons adjacent to the lactam nitrogen (-N-CH₂ -C=O).- A broad singlet for the carboxylic acid proton (-COOH ), which is D₂O exchangeable. |
| ¹³C NMR | - Two signals in the carbonyl region (>165 ppm) for the lactam and carboxylic acid carbons.- Four distinct signals in the aliphatic region for the four unique methylene carbons of the morpholin-2-one acetic acid structure. |
| FT-IR | - A broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.- A sharp, strong absorption band around 1730-1750 cm⁻¹ for the C=O stretch of the carboxylic acid.- A strong absorption band around 1650-1680 cm⁻¹ for the C=O stretch of the tertiary amide (lactam). |
| Mass Spec (ESI+) | - Expected [M+H]⁺ ion at m/z = 160.06. |
Self-Validation: The combination of these techniques provides a self-validating system. NMR confirms the carbon-hydrogen framework and connectivity, FT-IR confirms the presence of key functional groups (acid, amide), and high-resolution mass spectrometry confirms the elemental composition, leaving no ambiguity as to the structure of the final product.
Applications in Research and Drug Development
(2-Oxo-morpholin-4-yl)-acetic acid is not an end-product drug but rather a strategic building block for creating more complex active pharmaceutical ingredients (APIs). Its utility stems from the combination of the morpholin-2-one scaffold and the reactive carboxylic acid handle.
-
Scaffold Hopping and Privileged Structures: The morpholine and morpholinone motifs are considered "privileged structures" in medicinal chemistry.[1] They are frequently found in bioactive compounds and can impart favorable properties such as improved solubility, metabolic stability, and target engagement. This molecule allows for the easy incorporation of this valuable scaffold.
-
Linker Chemistry: The carboxylic acid provides a versatile point of attachment. It can be readily converted into an amide via coupling with a primary or secondary amine, a common reaction in the synthesis of APIs.[6] This allows the morpholinone core to be linked to other pharmacophores or functional groups.
-
Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD. The morpholinone core can serve as a fragment that binds to a biological target, and the acetic acid arm provides a vector for growing the fragment into a more potent lead compound.
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Role as a strategic building block in API synthesis.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions for organic acids and amides.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
References
- CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]
-
Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. National Institutes of Health (NIH). [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
-
Patent Kind Codes for CAS Basic & Patent Family Members. Chemical Abstracts Service (CAS). [Link]
-
(2-Oxo-morpholin-4-yl)-acetic acid. PubChem, National Institutes of Health (NIH). [Link]
-
Medicinal chemistry of 2,2,4-substituted morpholines. PubMed, National Institutes of Health (NIH). [Link]
- US3661894A - Method of producing n-alkyl lactams.
- US6303181B1 - Direct metallization process employing a cationic conditioner and a binder.
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Patentability of Chemical Inventions in Europe and Considerations for Drafting – Purity, Enantiomers and Polymorphs. Hlk-ip.com. [Link]
-
Removal of haloacetic acids by nanofiltration. PubMed, National Institutes of Health (NIH). [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. The Pharma Innovation. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Patenting New Uses for Old Inventions. Vanderbilt Law School. [Link]
-
J 0008/20 (Designation of inventor/DABUS) 21-12-2021. European Patent Office (EPO). [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed, National Institutes of Health (NIH). [Link]
-
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. Royal Society of Chemistry. [Link]
-
SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. [Link]
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